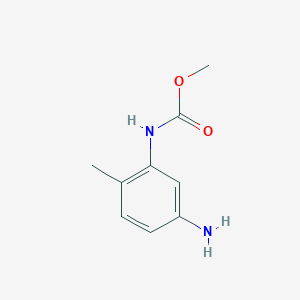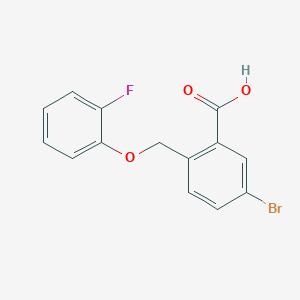
5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid is an organic compound with the molecular formula C14H10BrFO3. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of 5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen, using reagents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or acetone. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid involves its interaction with specific molecular targets in biological systems. The bromine and fluorine atoms in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid include:
2-Bromo-5-fluorobenzoic acid: This compound has a similar structure but lacks the phenoxy group, which may result in different reactivity and biological activity.
5-Bromo-2-methylbenzoic acid: This compound is similar but lacks the fluorophenoxy group, which can affect its chemical properties and applications.
2-Bromo-5-methoxybenzoic acid:
The uniqueness of this compound lies in its specific combination of bromine and fluorophenoxy substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
1344692-25-6 |
|---|---|
Molecular Formula |
C14H10BrFO3 |
Molecular Weight |
325.13 g/mol |
IUPAC Name |
5-bromo-2-[(2-fluorophenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C14H10BrFO3/c15-10-6-5-9(11(7-10)14(17)18)8-19-13-4-2-1-3-12(13)16/h1-7H,8H2,(H,17,18) |
InChI Key |
GQTWKUPNSVFYQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=C(C=C(C=C2)Br)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


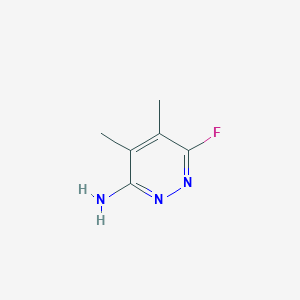

![Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B13012215.png)
![Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13012223.png)

![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13012232.png)
![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride](/img/structure/B13012249.png)
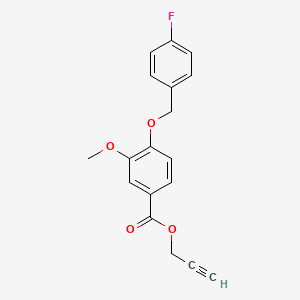
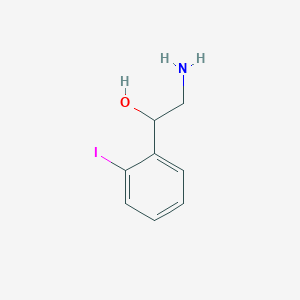
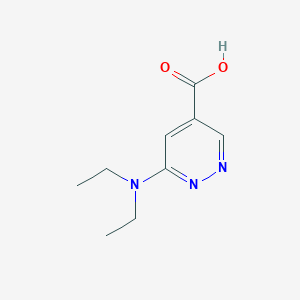
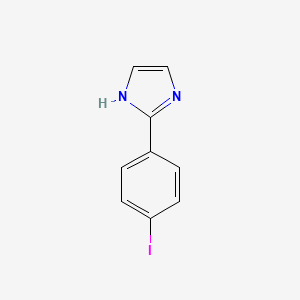
![3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13012277.png)
